molecular formula C19H14Cl2N2S B2818574 3-[(2,6-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline CAS No. 383148-30-9

3-[(2,6-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline

Cat. No.: B2818574
CAS No.: 383148-30-9
M. Wt: 373.3
InChI Key: URVZOFCBPIYNEI-UHFFFAOYSA-N
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Description

3-[(2,6-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline is a synthetic cinnoline derivative supplied for research purposes. This compound is structurally characterized by a dihydrobenzo[h]cinnoline core, a scaffold known to exhibit significant biological activity, and a 2,6-dichlorobenzylsulfanyl substituent which can influence its physicochemical properties and target binding affinity . While the specific mechanism of action for this derivative is a subject of ongoing investigation, compounds based on the 5,6-dihydrobenzo[h]cinnoline structure have been identified as potent inhibitors of key biological kinases. Notably, closely related analogues, such as 5,6-dihydro-benzo[h]cinnolin-3-amine, have been shown to target Death-associated protein kinase 1 (DAPK1), a calcium/calmodulin-regulated serine/threonine kinase involved in critical cellular processes including apoptosis (programmed cell death) and autophagy . Inhibition of DAPK1 has implications for research into neurodegenerative diseases and stroke pathophysiology, positioning this class of molecules as valuable chemical probes for probing these pathways . The structural features of this reagent, including its heteroaromatic system and chlorine atoms, contribute to its potential interactions with enzyme active sites, making it a compound of interest for structure-activity relationship (SAR) studies in medicinal chemistry and drug discovery programs focused on kinase regulation . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfanyl]-5,6-dihydrobenzo[h]cinnoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2S/c20-16-6-3-7-17(21)15(16)11-24-18-10-13-9-8-12-4-1-2-5-14(12)19(13)23-22-18/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVZOFCBPIYNEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C3=CC=CC=C31)SCC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the dihydrobenzo[h]cinnoline moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced dihydrobenzo[h]cinnoline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 3-[(2,6-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline exhibit significant anticancer properties. A study demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and the inhibition of specific signaling pathways associated with cancer progression .

Pharmacological Properties
The compound has shown promise in treating various diseases due to its interaction with biological macromolecules. For instance, it has been studied for its ability to bind to DNA and RNA, potentially disrupting their functions in cancerous cells. This interaction could lead to the development of new chemotherapeutic agents .

Material Science

Synthesis of Novel Materials
this compound can be utilized in the synthesis of novel organic materials. Its unique chemical structure allows it to serve as a building block for creating advanced polymers and nanomaterials. These materials have applications in electronics and photonics due to their favorable electronic properties .

Photovoltaic Applications
The compound's electronic properties make it a candidate for use in photovoltaic devices. Studies have shown that materials derived from this compound can enhance the efficiency of solar cells by improving light absorption and charge transport within the cell structure .

Environmental Science

Environmental Remediation
Research has explored the potential of using this compound in environmental remediation processes. The compound can be involved in the degradation of pollutants through chemical reactions that break down harmful substances into less toxic forms. This application is particularly relevant for water treatment technologies aimed at removing organic contaminants .

Data Summary Table

Application Area Details References
Medicinal ChemistryAnticancer activity through apoptosis induction ,
Material ScienceSynthesis of advanced polymers and nanomaterials
Environmental SciencePotential use in pollutant degradation for water treatment

Case Studies

Case Study 1: Anticancer Research
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer effects on human breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with some derivatives showing over 70% inhibition at higher concentrations .

Case Study 2: Material Development
A research team investigated the use of this compound as a precursor for creating conductive polymers. The resulting materials exhibited enhanced electrical conductivity compared to traditional polymers, making them suitable for applications in flexible electronics .

Mechanism of Action

The mechanism of action of 3-[(2,6-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.

    Interacting with DNA/RNA: Modifying genetic material to influence gene expression and cellular functions.

    Modulating Receptor Activity: Affecting the activity of receptors on cell surfaces to alter signal transduction pathways.

Comparison with Similar Compounds

(S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid ()

  • Key Features: Contains a 2,6-dichlorobenzyl group attached to an amino acid backbone.
  • Activity : Exhibits collagenase inhibition with an IC50 comparable to its 2,4-dichloro isomer.
  • Molecular Interactions :
    • Forms a hydrogen bond (1.961 Å) with Gln215 and a π–π interaction (4.249 Å) with Tyr201 in collagenase .
    • Gibbs free energy (ΔG) of -6.5 kcal/mol, indicating moderate binding affinity.
  • Comparison: The 2,6-dichloro substitution in both compounds may enhance steric complementarity in hydrophobic binding pockets. However, the amino acid scaffold of this analog limits its structural rigidity compared to the cinnoline core of the target compound.

Dihydrobenzoisothiazol Derivatives ()

Compound 1: (Z)-N,N’-(1-(2,6-dihydrobenzo[d]isothiazol-3-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine)

  • Key Features : Dihydrobenzoisothiazol core with hydroxylamine substituents.
  • Activity : Highest binding energy (-8.7 kcal/mol) among optimized compounds, suggesting strong target engagement.
  • Comparison: While both compounds share a dihydrobenzo-fused heterocycle, Compound 1’s hydroxylamine groups and isothiazol ring differ from the sulfanyl and cinnoline moieties in the target compound. These differences may influence solubility and hydrogen-bonding capacity .

Data Table: Key Parameters of Analogous Compounds

Compound Name Core Structure Substituents Binding Energy (kcal/mol) IC50 (nM) Key Interactions
(S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid Amino acid 2,6-dichlorobenzyl -6.5 N/A H-bond (Gln215), π–π (Tyr201)
Compound 1 () Dihydrobenzoisothiazol Hydroxylamine, propene linker -8.7 N/A Not specified
Target Compound* Dihydrobenzo[h]cinnoline 2,6-dichlorobenzyl, sulfanyl Not reported Not reported Hypothesized π–π/H-bond interactions

*Data for the target compound is inferred from structural analogs due to absence in provided evidence.

Impact of Substituent Position and Functional Groups

  • Chlorine Position : highlights that 2,6-dichloro substitution (vs. 2,4) marginally improves Gibbs free energy (-6.5 vs. -6.4 kcal/mol) and shortens hydrogen-bond distances (1.961 Å vs. 2.202 Å), suggesting enhanced binding precision .
  • Sulfanyl vs.
  • Heterocycle Rigidity: The cinnoline scaffold’s planar structure could enhance π-stacking interactions compared to the non-aromatic dihydrobenzoisothiazol in Compound 1 .

Biological Activity

7-[(2,5-Dimethylphenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione, also known by its CAS number 838900-46-2, is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a morpholine moiety and a dimethylphenyl group, contributing to its pharmacological properties.

The molecular formula of this compound is C21H28N5O3+C_{21}H_{28}N_{5}O_{3}^{+} with a molecular weight of 398.5 g/mol. Its structure can be represented as follows:

Smiles Cc1ccc(C)c(C[N+]2=C(CN3CCOCC3)N=C3C2C(=O)N(C)C(=O)N3C)c1\text{Smiles }Cc1ccc(C)c(C[N+]2=C(CN3CCOCC3)N=C3C2C(=O)N(C)C(=O)N3C)c1

Research indicates that compounds similar to this purine derivative may interact with various biological pathways. The mechanism of action often involves the inhibition of enzymes involved in nucleotide metabolism, particularly those related to purine synthesis and degradation. Such interactions can lead to alterations in cellular signaling pathways and metabolic processes.

Biological Activity

The biological activity of 7-[(2,5-Dimethylphenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione has been explored in several studies:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
  • Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.
  • Antioxidant Effects : Some studies indicate that it can scavenge free radicals, thereby reducing oxidative stress in cells.

Case Studies

Several case studies have highlighted the biological effects of this compound:

  • Case Study 1 : In vitro studies demonstrated that treatment with the compound led to a significant reduction in cell viability in human breast cancer cells (MCF-7), with IC50 values indicating potent activity.
  • Case Study 2 : Animal models treated with the compound showed reduced inflammation markers in tissues subjected to induced inflammation, suggesting a potential therapeutic application in inflammatory diseases.

Data Table: Biological Activity Summary

Biological ActivityEffectReference
Antitumor ActivityInduces apoptosis
Anti-inflammatoryReduces cytokine levels
Antioxidant EffectsScavenges free radicals

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